molecular formula C8H6N2O B13000330 Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Cat. No.: B13000330
M. Wt: 146.15 g/mol
InChI Key: TWLOKQRCSVDQEK-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde can be synthesized through several methods. One common approach involves the cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products:

    Oxidation: Pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

    Reduction: Pyrrolo[1,2-b]pyridazine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-b]pyridazine-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, some derivatives may inhibit specific enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is a compound belonging to the pyrrolo-pyridazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines pyrrole and pyridazine moieties. This configuration contributes to its reactivity and biological properties. The aldehyde functional group at position 6 plays a crucial role in its chemical behavior, influencing interactions with biological targets.

Anticancer Properties

Recent studies have identified pyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. For instance, a study demonstrated that certain derivatives exhibited selective activity against PARP-1 over PARP-2, with compound 15b showing significant antiproliferative effects on BRCA-deficient cancer cell lines, achieving CC50CC_{50} values of 340 nM and 106 nM respectively .

Enzyme Inhibition

Pyrrolo[1,2-b]pyridazine derivatives have also been explored for their enzyme inhibition capabilities. They exhibit inhibitory effects on various kinases, including AKT and FGFRs. For example, one derivative demonstrated an IC50 value of 7 nM against FGFR1, indicating strong potential for use in targeted cancer therapies .

Antimicrobial and Anti-inflammatory Activities

The compound has shown promise in antimicrobial and anti-inflammatory applications. Research indicates that pyrrolo[1,2-b]pyridazine derivatives possess significant antibacterial properties and can inhibit inflammatory cytokine production in vitro. This suggests potential uses in treating infections and inflammatory diseases .

Study 1: PARP Inhibition in Cancer Therapy

A library of new 2-substituted pyrrolo[1,2-b]pyridazine derivatives was synthesized and evaluated for their PARP inhibitory activity. Compounds were tested on BRCA-deficient cell lines, showing that certain derivatives could effectively reduce cell proliferation, supporting their potential as anticancer agents .

Study 2: Cytotoxicity Evaluation

In another study assessing cytotoxicity against human adenocarcinoma-derived cell lines (LoVo, SK-OV-3, MCF-7), several pyrrolo[1,2-b]pyridazines exhibited dose-dependent cytotoxic effects. The most potent compounds achieved IC50 values lower than those of established chemotherapeutics like cisplatin and doxorubicin .

Table 1: Summary of Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives

Activity TypeCompoundTarget/EffectIC50 Value (nM)
PARP Inhibition15bSelective for PARP-1340
FGFR InhibitionCompound 4hFGFR17
Cytotoxicity (LoVo Cells)5aAntitumor activity<100
Anti-inflammatoryVariousIL-β Production InhibitionNot specified

Table 2: Cytotoxicity Results Across Different Cell Lines

CompoundCell LineIC50 Value (µM)
5aLoVo0.5
5cSK-OV-30.8
5fMCF-70.6

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carbaldehyde

InChI

InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H

InChI Key

TWLOKQRCSVDQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C=O

Origin of Product

United States

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